
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as single-crystal X-ray refinements . The electron density distribution, laplacian of electron density, and critical points are often determined . Deformation density maps can show density accumulations in bonding and lone-pair regions .Chemical Reactions Analysis
The analysis of chemical reactions often involves interpreting Proton NMR Spectra . This can help understand how chemical shift, integration, spin-spin splitting all come together to solve 1H NMR problems .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques such as Charge Density Study, DFT Calculations, Hirshfield Surface Analysis and more . These techniques can provide information on intra non-bonded interactions, charge transfer, and interatomic contacts .Scientific Research Applications
1. Gastroprokinetic Activity
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide and related compounds have been studied for their potential gastroprokinetic activity. The research has found that the amide bond of the 2-morpholinyl benzamides is essential for potent gastroprokinetic activity. This indicates its relevance in promoting gastric emptying and addressing gastrointestinal disorders (Kalo et al., 1995).
2. Psycho- and Neurotropic Properties
The compound has also been investigated for its psycho- and neurotropic properties. Studies have shown that specific doses of related compounds demonstrate sedative effects and anti-amnesic activity. This suggests potential applications in the treatment of neurological and psychological disorders (Podolsky et al., 2017).
3. Anticancer Applications
Another significant area of application is in the field of anticancer research. Derivatives of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide have been synthesized and show potential biological activity against cancer. The compound acts as an intermediate in the synthesis of various small molecule anticancer drugs, highlighting its importance in cancer treatment research (Wang et al., 2016).
4. Fluorescent Probes for Hypoxic Cells
The compound's derivatives have been utilized in developing fluorescent probes for selective detection of hypoxia or nitroreductase in cells. This has applications in biomedical research, particularly in imaging disease-relevant hypoxia in tumor cells (Feng et al., 2016).
5. Antimicrobial Activities
Research has also been conducted on the antimicrobial activities of related compounds. Specific crystalline forms of derivatives of this compound have been claimed for treating various disorders, including asthma, gastrointestinal diseases, pain, and depression, due to their antimicrobial properties (Norman, 2008).
6. Insecticidal Activities
The compound and its derivatives have been explored for their insecticidal activities. Studies have shown significant aphidicidal activities, indicating their potential use in agricultural pest control (Bakhite et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as methoxetamine analogs, have been found to have high affinity for theglutamate NMDA receptor . This receptor plays a crucial role in synaptic plasticity and memory function.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets, such as the nmda receptor, leading to changes in the receptor’s activity . This interaction could potentially alter the normal functioning of the receptor, leading to various downstream effects.
Biochemical Pathways
Compounds with similar structures have been found to affect theglutamatergic system . This system is involved in most aspects of normal brain function and can be perturbed in many neuropsychiatric disorders.
Pharmacokinetics
Similar compounds have been found to have low systemic bioavailability following oral dosing
Result of Action
Similar compounds have been found to induce antidepressant effects, likely via ampa and 5-ht2 receptor activation
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and the specific characteristics of the target cells .
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-15-18(7-4-8-19(15)24(26)27)21(25)22-14-20(23-9-11-29-12-10-23)16-5-3-6-17(13-16)28-2/h3-8,13,20H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBMWEZHIQZBFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2366936.png)
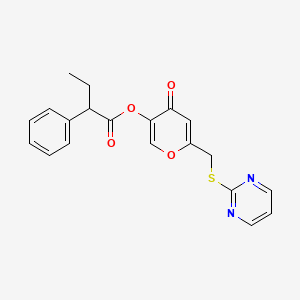
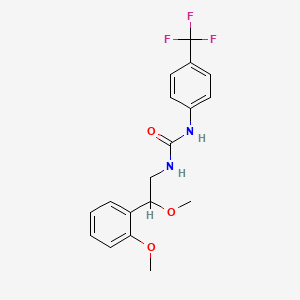
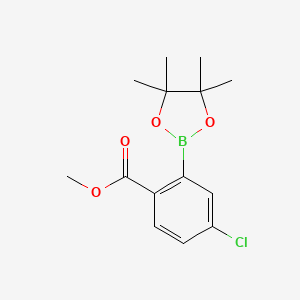
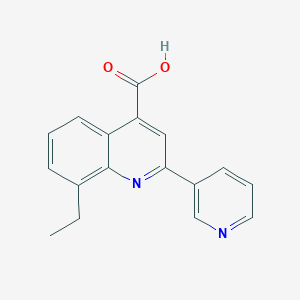
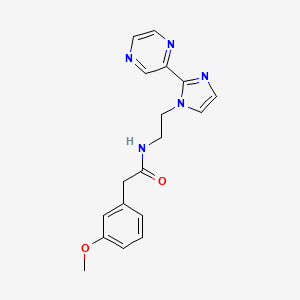

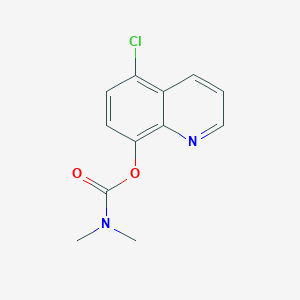

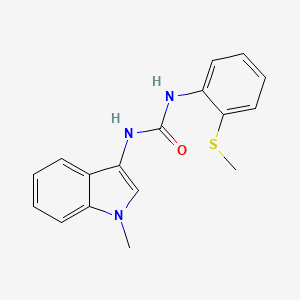
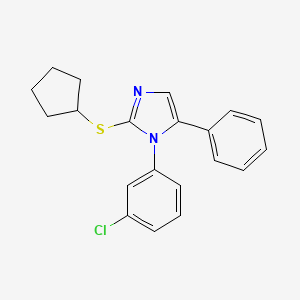
![N-(3-chloro-2-methylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2366955.png)
![1-(4-Bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2366957.png)